
Irdabisant
Overview
Description
Irdabisant, also known as CEP-26401, is a novel, potent histamine H3 receptor antagonist and inverse agonist. It has shown significant potential in enhancing cognition and promoting wakefulness. The compound has been studied extensively for its therapeutic utility in treating cognitive and attentional disorders, as well as its potential use as an adjunctive therapy for schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Irdabisant is synthesized through a multi-step process involving the formation of a pyridazinone core and subsequent functionalization. The key steps include:
Formation of the Pyridazinone Core: This involves the reaction of hydrazine with a suitable diketone to form the pyridazinone ring.
Functionalization: The pyridazinone core is then functionalized with various substituents to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Irdabisant undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Irdabisant has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study histamine H3 receptor interactions and signaling pathways.
Biology: Investigated for its effects on cognitive function and wakefulness in animal models.
Medicine: Potential therapeutic applications in treating cognitive disorders, schizophrenia, and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors
Mechanism of Action
Irdabisant exerts its effects by antagonizing and inversely agonizing the histamine H3 receptor. This receptor is involved in regulating the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. By blocking this receptor, this compound enhances the release of these neurotransmitters, leading to improved cognitive function and wakefulness .
Comparison with Similar Compounds
Similar Compounds
ABT-239: Another histamine H3 receptor antagonist with similar cognitive-enhancing properties.
Pitolisant: A histamine H3 receptor antagonist used to treat narcolepsy.
Thioperamide: A histamine H3 receptor antagonist with applications in research
Uniqueness
Irdabisant is unique due to its high potency and selectivity for the histamine H3 receptor. It has shown superior efficacy in preclinical models compared to other similar compounds, making it a promising candidate for further development .
Properties
CAS No. |
1005402-19-6 |
|---|---|
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H23N3O2/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17/h5-10,14H,2-4,11-13H2,1H3,(H,20,22)/t14-/m1/s1 |
InChI Key |
XUKROCVZGZNGSI-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |
SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |
Appearance |
Solid powder |
| 1005402-19-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(4-(3-(2-methylpyrrolidin-1-yl)propoxy)phenyl)-2H-pyridazin-3-one CEP 26401 CEP-26401 CEP26401 irdabisant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



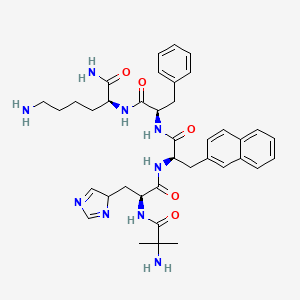
![(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1672101.png)

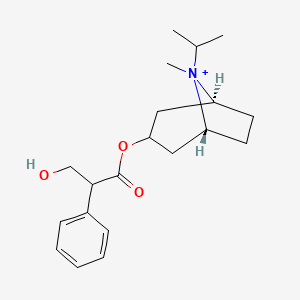


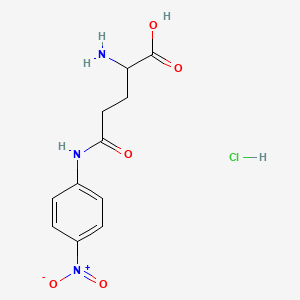

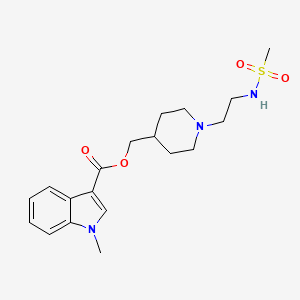
![[(2S)-2-[[(2S)-2-aminopropanoyl]-[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxypyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl] 3,5-dihydroxy-2-methyl-6-(sulfanylmethyl)benzoate](/img/structure/B1672114.png)
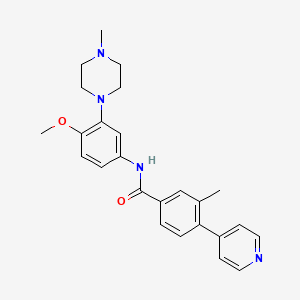
![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1672116.png)
![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B1672117.png)
